Triphenylsulfanium hydrogen carbonate Triphenylsulfanium hydrogen carbonate
Brand Name: Vulcanchem
CAS No.: 136803-27-5
VCID: VC19106821
InChI: InChI=1S/C18H15S.CH2O3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4/h1-15H;(H2,2,3,4)/q+1;/p-1
SMILES:
Molecular Formula: C19H16O3S
Molecular Weight: 324.4 g/mol

Triphenylsulfanium hydrogen carbonate

CAS No.: 136803-27-5

Cat. No.: VC19106821

Molecular Formula: C19H16O3S

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Triphenylsulfanium hydrogen carbonate - 136803-27-5

Specification

CAS No. 136803-27-5
Molecular Formula C19H16O3S
Molecular Weight 324.4 g/mol
IUPAC Name hydrogen carbonate;triphenylsulfanium
Standard InChI InChI=1S/C18H15S.CH2O3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4/h1-15H;(H2,2,3,4)/q+1;/p-1
Standard InChI Key HQTAWELDMLCJKR-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)[O-]

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound consists of a triphenylsulfonium cation ([C₆H₅]₃S⁺) paired with a hydrogen carbonate anion (HCO₃⁻). The sulfonium center adopts a trigonal pyramidal geometry, with sulfur bonded to three phenyl groups and carrying a positive charge. The hydrogen carbonate anion contributes a planar structure stabilized by resonance between its oxygen atoms . The SMILES notation for the compound, C1=CC=C(C=C1)S+C3=CC=CC=C3.C(=O)(O)[O-], explicitly defines the connectivity of the phenyl rings and the bicarbonate group .

Spectroscopic and Computational Data

  • InChIKey: HQTAWELDMLCJKR-UHFFFAOYSA-M

  • IUPAC Name: hydrogen carbonate;triphenylsulfanium

  • Molecular Formula: C₁₉H₁₆O₃S

The InChI string provides a standardized representation of the compound’s structure, enabling precise database queries and computational modeling. Theoretical calculations predict moderate polarity due to the ionic nature of the sulfonium-bicarbonate pairing, which may influence solubility in polar solvents.

Synthesis and Formation Pathways

Purification and Characterization

Crystallization from ethanol-water mixtures or chromatographic techniques (e.g., ion-exchange chromatography) could isolate the product. Characterization would rely on:

  • ¹H NMR: Aromatic proton signals (δ 7.2–7.6 ppm) from phenyl groups and absence of chloride ions.

  • IR Spectroscopy: Stretching vibrations for bicarbonate (≈1300–1500 cm⁻¹) and sulfonium C-S bonds (≈700 cm⁻¹).

Comparative Analysis with Related Compounds

CompoundChemical FormulaKey PropertiesApplications
Triphenylsulfanium chloride[C₆H₅]₃S⁺Cl⁻High thermal stability, hygroscopicPhotoinitiators, ionic liquids
Sodium bicarbonateNaHCO₃Mild alkalinity, water-solubleLeavening agents, pH buffering
Triphenylsulfanium hydrogen carbonateC₁₉H₁₆O₃SIonic pairing with buffering anion, moderate polarityPolymer chemistry, biochemical systems

This compound’s dual functionality distinguishes it from simpler sulfonium salts or bicarbonates, enabling synergistic effects in multiphasic reactions.

Challenges and Future Directions

Current limitations include a lack of experimental data on solubility, stability under thermal stress, and toxicity profiles. Future research should prioritize:

  • Synthetic Optimization: Developing reproducible, high-yield synthesis methods.

  • Application-Specific Testing: Evaluating performance in photopolymerization and biocatalytic systems.

  • Environmental Impact Assessments: Investigating biodegradation pathways and ecotoxicological effects.

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